molecular formula C23H24Cl2N2O4S B11691170 Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B11691170
M. Wt: 495.4 g/mol
InChI Key: NCSBNXBVEDFAHP-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a multi-substituted aromatic core. The molecule includes:

  • Ethyl carboxylate at position 3 of the thiophene ring.
  • Phenylcarbamoyl at position 3.
  • Methyl at position 4.
  • A cyclopropane-based amide at position 2, functionalized with 2,2-dichloroethenyl and 2,2-dimethyl groups.

The dichloroethenyl and cyclopropane moieties suggest enhanced lipophilicity and stability, which may influence bioavailability and receptor binding .

Properties

Molecular Formula

C23H24Cl2N2O4S

Molecular Weight

495.4 g/mol

IUPAC Name

ethyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H24Cl2N2O4S/c1-5-31-22(30)16-12(2)18(20(29)26-13-9-7-6-8-10-13)32-21(16)27-19(28)17-14(11-15(24)25)23(17,3)4/h6-11,14,17H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

NCSBNXBVEDFAHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, typically involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring structure. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic esters for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, the Paal–Knorr reaction produces 3-hydroxy-2-thiophene carboxylic derivatives .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases or modulate estrogen receptors . The specific mechanism of action depends on the structure of the thiophene derivative and its interaction with the target molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a cyclopropane-dichloroethenyl amide, enhancing steric bulk and halogen-mediated interactions compared to simpler chloroacetamido (e.g., ) or cyanoacrylamido analogs (e.g., ).

Physicochemical Properties

  • Lipophilicity: The dichloroethenyl-cyclopropane moiety in the target compound likely increases log P compared to analogs. For example: Cyanoacrylamido derivatives (log k ≈ 2.1–2.8 via HPLC) vs. dichloroethenyl analogs (estimated log P > 4.5).
  • Melting Points: Target compound (predicted): ~250–300°C (based on cyclopropane rigidity and halogen content). Cyanoacrylamido analogs: 215–300°C (e.g., 3d: 298–300°C ). Chloroacetamido analogs: Lower mp due to reduced crystallinity (e.g., ).

Biological Activity

Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with notable biological activities. This article explores its biological activity, particularly focusing on its potential as an insecticide and its effects on various biological systems.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives and is characterized by a cyclopropyl group with a dichloroethenyl substituent. Its IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

Structural Formula

ComponentDescription
Molecular FormulaC18H20Cl2N2O3S
Molecular Weight396.33 g/mol
Key Functional GroupsThiophene, Amine, Ester

Insecticidal Properties

This compound exhibits significant insecticidal properties similar to other compounds in the pyrethroid family. It acts primarily through neurotoxic mechanisms that disrupt normal nerve function in insects.

  • Neurotoxicity : The compound interferes with sodium channels in insect nerve cells, leading to paralysis and death.
  • Target Pests : Effective against a range of pests including mosquitoes, agricultural pests, and household insects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising anticancer activity.

Case Study: Anticancer Activity

A study assessed the cytotoxicity of the compound against several cancer cell lines using the MTT assay. The following table summarizes the IC50 values obtained:

Cell LineIC50 (µM)Comparison Drug (Etoposide)Etoposide IC50 (µM)
PC-3 (Prostate)17.50Etoposide17.15
NCI-H460 (Lung)15.42Etoposide14.28
HeLa (Cervical)14.62Etoposide13.34

These findings suggest that the compound has comparable efficacy to established chemotherapeutic agents, warranting further investigation into its potential as an anticancer drug.

Additional Biological Activities

Beyond its insecticidal and anticancer properties, preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

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